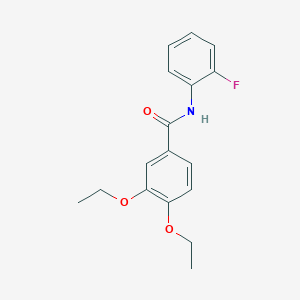

3,4-diethoxy-N-(2-fluorophenyl)benzamide

Description

3,4-Diethoxy-N-(2-fluorophenyl)benzamide is a benzamide derivative characterized by a diethoxy-substituted benzoyl moiety and a 2-fluorophenylamine group. The ethoxy groups at positions 3 and 4 of the benzene ring contribute to its lipophilicity and electronic profile, while the fluorine atom on the aniline ring enhances metabolic stability and influences hydrogen-bonding interactions. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzamides, which are known to exhibit enzyme inhibition, receptor modulation, and antimicrobial activities .

Properties

IUPAC Name |

3,4-diethoxy-N-(2-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3/c1-3-21-15-10-9-12(11-16(15)22-4-2)17(20)19-14-8-6-5-7-13(14)18/h5-11H,3-4H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQPJNFVOLURCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(2-fluorophenyl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 2-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethoxy-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Major Products

Oxidation: Formation of 3,4-diethoxybenzoic acid derivatives.

Reduction: Formation of 3,4-diethoxy-N-(2-fluorophenyl)amine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-Diethoxy-N-(2-fluorophenyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The diethoxy groups distinguish 3,4-diethoxy-N-(2-fluorophenyl)benzamide from analogs with alternative substituents. Key comparisons include:

Key Observations :

Substituent Variations on the Aniline Ring

The 2-fluorophenyl group is compared to other halogenated and functionalized aniline moieties:

Key Observations :

- Fluorine Position : The 2-fluorophenyl group in the target compound may engage in weaker hydrogen bonding compared to 2,3-difluorophenyl derivatives due to fewer fluorine atoms .

- Heterocyclic Substitution : Roflumilast () demonstrates that replacing the aniline with a pyridyl group significantly enhances PDE4 inhibition, highlighting the importance of heterocycles in target selectivity.

Structural Modifications with Linkers or Hybrid Systems

Some analogs incorporate additional functional groups or hybrid scaffolds:

Key Observations :

- Ethylene Linker : The linker in ’s compound may improve membrane permeability but reduce binding affinity due to increased entropy penalties.

- Hybrid Systems : The thiadiazole-chalcone hybrid () demonstrates how scaffold diversification can introduce new biological activities (e.g., antioxidant effects).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.